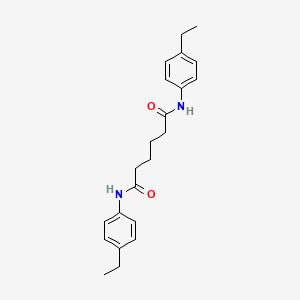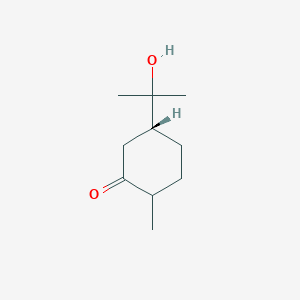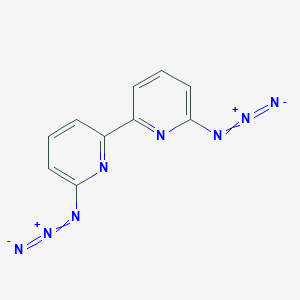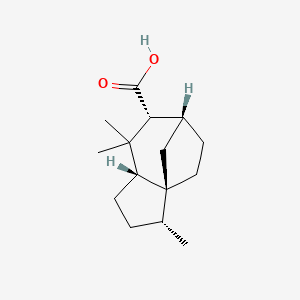
Hexanediamide, N,N'-bis(4-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanediamide, N,N’-bis(4-ethylphenyl)- is an organic compound with the molecular formula C22H28N2O2 It is a derivative of hexanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by 4-ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide, N,N’-bis(4-ethylphenyl)- typically involves the reaction of hexanediamide with 4-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Hexanediamide, N,N’-bis(4-ethylphenyl)- may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexanediamide, N,N’-bis(4-ethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Hexanediamide, N,N’-bis(4-ethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Hexanediamide, N,N’-bis(4-ethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hexanediamide, N,N’-bis(4-ethylphenyl)- can be compared with other similar compounds such as:
- N,N’-bis(4-methylphenyl)hexanediamide
- N,N’-bis(4-ethoxyphenyl)hexanediamide
- N,N’-bis(2,4-dimethylphenyl)hexanediamide
These compounds share a similar core structure but differ in the substituents attached to the nitrogen atoms. The differences in substituents can lead to variations in their chemical properties and applications, highlighting the uniqueness of Hexanediamide, N,N’-bis(4-ethylphenyl)-.
Properties
CAS No. |
154396-75-5 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N'-bis(4-ethylphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O2/c1-3-17-9-13-19(14-10-17)23-21(25)7-5-6-8-22(26)24-20-15-11-18(4-2)12-16-20/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
BVOGFKUDZUVMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)


![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)



